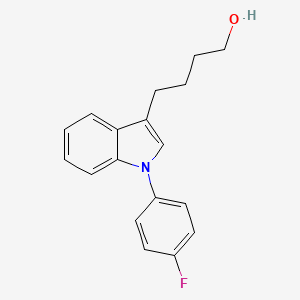![molecular formula C15H21NO2S B15063689 Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 336784-74-8](/img/structure/B15063689.png)
Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The aziridine ring is known for its high ring strain, making it a reactive intermediate in various chemical reactions. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-1-tosylaziridine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride to form the corresponding tosylamide. This intermediate is then treated with a base, such as sodium hydride or potassium tert-butoxide, to induce cyclization and form the aziridine ring.
Another method involves the use of aziridination reactions, where a cyclohexyl-substituted alkene is treated with a nitrene source, such as iodosobenzene diacetate and p-toluenesulfonamide, in the presence of a catalyst like rhodium or copper. This reaction leads to the formation of 2-Cyclohexyl-1-tosylaziridine through a [2+1] cycloaddition mechanism .
Industrial Production Methods
Industrial production of 2-Cyclohexyl-1-tosylaziridine typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-Cyclohexyl-1-tosylaziridine suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-1-tosylaziridine undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonyl aziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran and mild bases such as triethylamine.
Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of phase transfer catalysts.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Oxidation: Sulfonyl aziridines and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Industry: 2-Cyclohexyl-1-tosylaziridine is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1-tosylaziridine involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The presence of the tosyl group stabilizes the intermediate formed during these reactions, allowing for the formation of various products. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-tosylaziridine
- 2-Phenyl-1-tosylaziridine
- 2-Benzyl-1-tosylaziridine
Uniqueness
2-Cyclohexyl-1-tosylaziridine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. The cyclohexyl group also affects the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
336784-74-8 |
|---|---|
Molekularformel |
C15H21NO2S |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
2-cyclohexyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 |
InChI-Schlüssel |
BTJYPSWDXLYTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


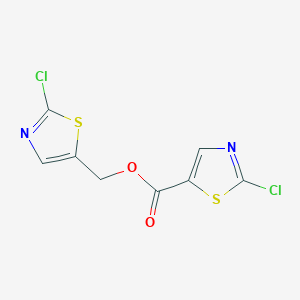
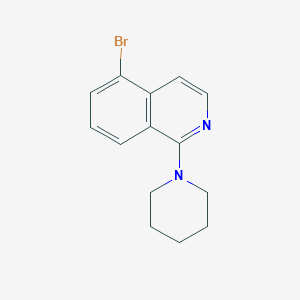
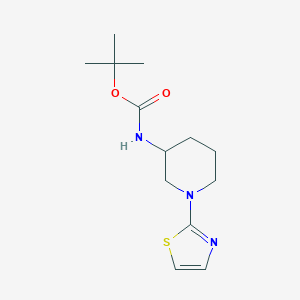

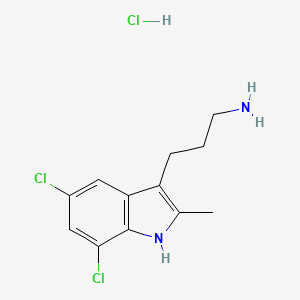

![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
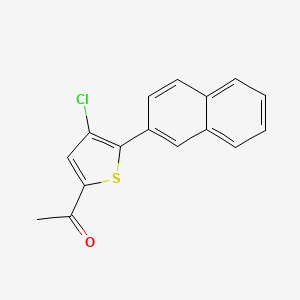
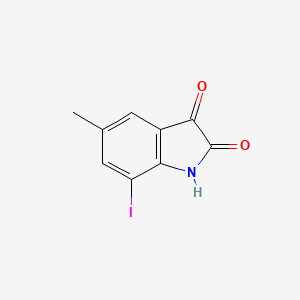
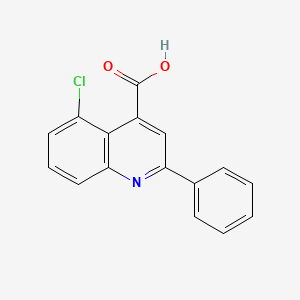
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)


